BCRP Selectivity Versus Dual‑Transporter Inhibitors: Evidence from Class‑Level SAR
Benzopyran‑4‑ones with a 5‑alkoxy‑2‑(piperazin‑1‑ylmethyl) architecture are reported to be selective BCRP inhibitors, whereas the corresponding phenalkylamine analogues (e.g., 5b, 5c in Boumendjel et al.) exhibit dual BCRP/P‑glycoprotein activity [REFS‑1]. The target compound’s 4‑methylbenzyloxy group, being more lipophilic than the unsubstituted benzyloxy, is expected to enhance BCRP‑selective binding while minimising P‑gp crosstalk—a property directly inferred from the SAR trends in Table 1 of the Boumendjel study, where lipophilic para‑substitution on the aromatic ether increased mitoxantrone accumulation in HCT116/R cells without affecting the sensitive line [REFS‑1].
| Evidence Dimension | Transporter selectivity profile (BCRP vs. P‑gp) |
|---|---|
| Target Compound Data | Predicted BCRP-selective; no direct P‑gp modulation data available |
| Comparator Or Baseline | Phenalkylamine analogue 5b: dual BCRP/P‑gp activity (IC₅₀ not separately reported for each transporter) |
| Quantified Difference | Qualitative difference in transporter selectivity based on scaffold class |
| Conditions | HCT116/S (sensitive) and HCT116/R (BCRP-overexpressing) colon carcinoma cells; 10 μM mitoxantrone accumulation assay |
Why This Matters
For applications requiring BCRP‑specific inhibition without confounding P‑gp modulation—such as clarifying resistance mechanisms in colon cancer models—a class‑preferred selective agent like the target compound reduces interpretational ambiguity.
- [1] Boumendjel, A.; Nicolle, E.; Moraux, T.; Gerby, B.; Blanc, M.; Ronot, X.; Boutonnat, J. Piperazinobenzopyranones and Phenalkylaminobenzopyranones: Potent Inhibitors of Breast Cancer Resistance Protein (ABCG2). J. Med. Chem. 2005, 48, 7275–7281. DOI: 10.1021/jm050705h. View Source
